Ethyl 5-acetyl-2-[(1-acetamido-2-oxo-2-phenylethyl)amino]-4-methylthiophene-3-carboxylate
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Overview
Description
Ethyl 5-acetyl-2-[(1-acetamido-2-oxo-2-phenylethyl)amino]-4-methylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes an ethyl ester, acetyl, and acetamido groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-acetyl-2-[(1-acetamido-2-oxo-2-phenylethyl)amino]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the acetyl and acetamido groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyl-2-[(1-acetamido-2-oxo-2-phenylethyl)amino]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the acetyl and acetamido groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 5-acetyl-2-[(1-acetamido-2-oxo-2-phenylethyl)amino]-4-methylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-acetyl-2-[(1-acetamido-2-oxo-2-phenylethyl)amino]-4-methylthiophene-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Ethyl 5-acetyl-2-[(1-acetamido-2-oxo-2-phenylethyl)amino]-4-methylthiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxyl group.
2-Acetylthiophene: Contains an acetyl group attached to the thiophene ring.
5-Methylthiophene-2-carboxylic acid: Similar structure but with a methyl group instead of an ethyl ester.
The uniqueness of this compound lies in its combination of functional groups, which confer
Properties
Molecular Formula |
C20H22N2O5S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
ethyl 2-[(1-acetamido-2-oxo-2-phenylethyl)amino]-5-acetyl-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H22N2O5S/c1-5-27-20(26)15-11(2)17(12(3)23)28-19(15)22-18(21-13(4)24)16(25)14-9-7-6-8-10-14/h6-10,18,22H,5H2,1-4H3,(H,21,24) |
InChI Key |
WDNBJHBZYXMWAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(C(=O)C2=CC=CC=C2)NC(=O)C |
Origin of Product |
United States |
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